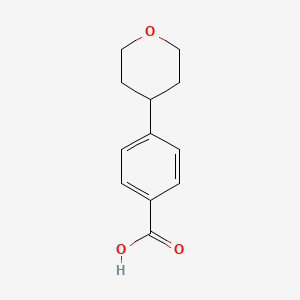

4-(Oxan-4-yl)benzoic acid

Description

4-(Oxan-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) is a substituted benzoic acid derivative featuring an oxane (tetrahydropyran) ring connected via a methoxy group to the para position of the benzoic acid core. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . Safety data sheets emphasize handling precautions, including the use of personal protective equipment (PPE) and avoidance of strong oxidizers to prevent decomposition into carbon oxides .

Properties

IUPAC Name |

4-(oxan-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTCSFXNJIBLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696075 | |

| Record name | 4-(Oxan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-97-0 | |

| Record name | 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Oxan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tetrahydro-2H-pyran group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, influencing various biochemical pathways. The tetrahydro-2H-pyran group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., nonyloxy in 4-(N-Nonyloxy)benzoic acid) enhance hydrophobicity, influencing solubility and applications in liquid crystals .

Physicochemical Properties

Key Observations :

- Data gaps for 4-(Oxan-4-ylmethoxy)benzoic acid highlight the need for further experimental characterization.

- The fluorophenoxy group in 4-(4-Fluorophenoxy)benzoic acid enhances thermal stability, as evidenced by its higher melting point relative to alkyl-substituted analogs .

Key Observations :

Biological Activity

4-(Oxan-4-yl)benzoic acid is a benzoic acid derivative characterized by the presence of an oxan ring. This compound has garnered attention for its potential biological activities, including enzyme inhibition and modulation of cellular pathways. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

The molecular formula of this compound is , with a molecular weight of approximately 178.18 g/mol. Its structure includes a benzoic acid moiety substituted with an oxan group, which influences its chemical reactivity and biological interactions.

Research indicates that this compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating various biological processes. It is suggested that this compound could influence signal transduction pathways, making it a candidate for further pharmacological studies.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Oxan-2-yl)benzoic acid | C10H10O3 | Contains an oxan-2-yloxy group |

| 3-(Oxan-4-yloxy)-benzoic acid | C10H10O3 | Different substitution pattern on the benzoic ring |

| 2-(Oxan-4-yloxy)-benzoic acid | C10H10O3 | Similar oxan substitution but on different carbon |

Inhibition Studies

In vitro studies have shown that this compound exhibits significant inhibition against specific enzymes, such as phospholipase A2. This inhibition is linked to its ability to interfere with lipid metabolism and cellular signaling pathways, which could have implications for treating diseases related to lipid dysregulation .

Cytotoxicity and Cell Viability

A series of cytotoxicity assays conducted on various cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), indicated that this compound has low cytotoxic effects at therapeutic concentrations. For instance, concentrations around 5 μM showed minimal growth inhibition in these cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Applications

- Enzyme Interaction Studies : Research highlighted the interaction of this compound with cathepsins B and L, which are critical in protein degradation pathways. The compound was found to enhance the activity of these enzymes significantly, indicating its potential role in modulating proteostasis .

- Pharmacological Potential : Given its enzyme inhibitory properties, there is ongoing research into the use of this compound as a lead compound for developing new drugs targeting metabolic disorders and certain types of cancer .

- Modulation of Cellular Pathways : The compound's ability to influence cellular signaling pathways suggests potential applications in areas such as anti-aging therapies and treatments for neurodegenerative diseases, where proteostasis is compromised .

Q & A

Q. What are the recommended synthetic routes for 4-(Oxan-4-yl)benzoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification or coupling reactions. For example, oxane derivatives (e.g., oxan-4-ylmethoxy groups) can be introduced via acid-catalyzed esterification using sulfuric acid or via nucleophilic substitution under basic conditions . Post-synthesis purification often employs recrystallization (using ethanol/water mixtures) or HPLC with UV detection. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high temperatures to prevent decomposition into carbon oxides .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Solubility : Perform empirical tests using a tiered solvent approach (polar to non-polar solvents). For quantification, use UV-Vis spectrophotometry at λmax ~260 nm (typical for benzoic acid derivatives) .

- Melting Point : Employ differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to observe phase transitions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key steps include:

- Data Collection : Optimize crystal mounting to avoid twinning .

- Refinement : Apply restraints for disordered oxane rings and hydrogen-bonding networks .

- Validation : Cross-check with CCDC databases and density functional theory (DFT) calculations for bond-length consistency .

Q. What experimental strategies mitigate instability issues during kinetic studies of this compound?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and radical inhibitors (e.g., BHT) in reflux setups .

- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to track degradation intermediates .

Q. How can researchers validate conflicting bioactivity data (e.g., enzyme inhibition vs. no effect) for this compound?

- Methodological Answer :

- Dose-Response Curves : Conduct assays across a broad concentration range (nM to mM) to identify non-linear effects .

- Control Experiments : Include positive controls (e.g., known COX-2 inhibitors) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses and compare with crystallographic data .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for common byproducts (e.g., unreacted oxane precursors) .

- NMR Purity Assessment : Apply ¹³C DEPT-Q experiments to detect low-abundance impurities (<0.1%) .

Q. How can the lack of toxicological data for this compound be addressed in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay) and Ames test for mutagenicity .

- Predictive Modeling : Apply QSAR models (e.g., OECD Toolbox) to estimate LD50 and prioritize in vivo testing .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardized Protocols : Follow IUPAC-NIST guidelines for solubility determination, including temperature control (±0.1°C) and equilibration times (>24 hrs) .

- Cross-Validation : Compare gravimetric (mass loss) and spectroscopic (UV absorbance) methods to identify systematic errors .

Q. What computational tools can predict the reactivity of this compound in complex reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.